Cas no 658712-81-3 (3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanoic acid)

3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanoic acid
- 3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)-propanoic acid
- 5,6,7,8-TETRAHYDRO-1,8-NAPHTHYRIDIN-2-PROPIONIC ACID
- 5,6,7,8-TETRAHYDRO-1,8-NAPHTHYRIDIN-2-PROPOINIC ACID
- 5,6,7,8-TETRAHYDRO-1,8-NAPHTHYRIDIN-2-PROPOINIC ACID
- 5,6,7,8-tetrahydro-1,8-Naphthyridine-2-propanoic acid
- 3-(5,6,7,8-tetrahydro[1,8]naphthyridin-2-yl)propionic acid
- 3-(5,6,7,8-tetrahydro-[1,8]naphthyridin-2-yl)-propionic acid
- 4-(5,6,7,8-tetrahydro[1,8]naphthyridin-2-yl)propionyl acid
- ANW-61679
- CTK5C3207
- SureCN760607
- SY060578
- MFCD04115360
- 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoicacid
- Z1508922845
- Q-103213
- SCHEMBL760607
- 658712-81-3
- CS-0171572
- DB-073675
- EN300-247558
- AKOS015856227
- 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-propionic acid
- AS-39209
- A8910
- DTXSID30622198
-
- MDL: MFCD04115360
- インチ: InChI=1S/C11H14N2O2/c14-10(15)6-5-9-4-3-8-2-1-7-12-11(8)13-9/h3-4H,1-2,5-7H2,(H,12,13)(H,14,15)
- InChIKey: RFHWDIVYIDWUDL-UHFFFAOYSA-N
- SMILES: C1CC2=C(NC1)N=C(C=C2)CCC(=O)O
計算された属性
- 精确分子量: 206.10562
- 同位素质量: 206.106
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 233
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 62.2A^2
- XLogP3: 1.4
じっけんとくせい
- 密度みつど: 1.2±0.1 g/cm3
- Boiling Point: 416.3±33.0 °C at 760 mmHg
- フラッシュポイント: 205.6±25.4 °C
- Refractive Index: 1.57
- PSA: 62.22
- じょうきあつ: 0.0±1.0 mmHg at 25°C
3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanoic acid Security Information
- Signal Word:Warning
- 危害声明: H302;H315;H319;H335
- Warning Statement: P261;P280;P301+P312;P302+P352;P305+P351+P338
- セキュリティの説明: H303+H313+H333
- HazardClass:IRRITANT
- 储存条件:Room temperature
3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-247558-10.0g |
3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoic acid |
658712-81-3 | 95.0% | 10.0g |
$2822.0 | 2025-03-21 | |
AstaTech | 69942-1/G |
5,6,7,8-TETRAHYDRO-1,8-NAPHTHYRIDIN-2-PROPIONIC ACID |
658712-81-3 | 97% | 1g |
$399 | 2023-09-16 | |
AstaTech | 69942-5/G |
5,6,7,8-TETRAHYDRO-1,8-NAPHTHYRIDIN-2-PROPIONIC ACID |
658712-81-3 | 97% | 5/G |
$1126 | 2022-06-01 | |
TRC | T205940-100mg |
5,6,7,8-Tetrahydro-1,8-naphthyridin-2-propionic Acid |
658712-81-3 | 100mg |
$ 135.00 | 2022-06-03 | ||
TRC | T205940-50mg |
5,6,7,8-Tetrahydro-1,8-naphthyridin-2-propionic Acid |
658712-81-3 | 50mg |
$ 95.00 | 2022-06-03 | ||
eNovation Chemicals LLC | D500659-5g |
3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanoic acid |
658712-81-3 | 97% | 5g |
$3520 | 2023-09-03 | |
Fluorochem | 040566-1g |
5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-propoinic acid |
658712-81-3 | 97% | 1g |
£422.00 | 2022-02-28 | |
abcr | AB169630-250 mg |
5,6,7,8-Tetrahydro-1,8-naphthyridin-2-propoinic acid, 97%; . |
658712-81-3 | 97% | 250 mg |
€290.90 | 2023-07-20 | |
eNovation Chemicals LLC | D500659-1g |
3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanoic acid |
658712-81-3 | 97% | 1g |
$799 | 2024-05-24 | |
Fluorochem | 040566-5g |
5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-propoinic acid |
658712-81-3 | 97% | 5g |
£1267.00 | 2022-02-28 |
3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanoic acid 関連文献
-
M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanoic acidに関する追加情報
Introduction to 3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanoic acid (CAS No. 658712-81-3)
3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanoic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry due to its unique structural properties and potential biological activities. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 658712-81-3, belongs to the class of naphthyridine derivatives, which are known for their broad spectrum of pharmacological applications. The structural framework of this molecule incorporates a tetrahydro-1,8-naphthyridine core, which is a fused heterocyclic system consisting of nitrogen-containing rings, making it a promising candidate for further investigation in drug discovery.
The propanoic acid moiety attached to the naphthyridine ring introduces a carboxylic acid functional group, which can participate in various chemical reactions and interactions. This feature makes the compound versatile for medicinal chemistry applications, including the development of novel therapeutic agents. The presence of both nitrogen and oxygen heteroatoms in its structure enhances its potential for binding to biological targets such as enzymes and receptors. Such structural characteristics are often exploited in the design of molecules with specific pharmacological effects.
In recent years, there has been growing interest in naphthyridine derivatives due to their demonstrated efficacy in various therapeutic areas. The tetrahydro-1,8-naphthyridine scaffold is particularly noteworthy for its role in medicinal chemistry because it can be modified to produce compounds with enhanced pharmacokinetic properties and improved target specificity. Researchers have been exploring this scaffold for its potential applications in treating a range of diseases, including infectious diseases, cancer, and neurological disorders.
One of the most compelling aspects of 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoic acid is its potential as a building block for more complex drug molecules. The carboxylic acid group can be further functionalized through esterification or amidation reactions to create derivatives with tailored properties. Additionally, the naphthyridine core can be modified by introducing various substituents at different positions to modulate biological activity. This flexibility makes the compound a valuable asset in synthetic chemistry and drug development pipelines.
Recent studies have highlighted the importance of tetrahydro-1,8-naphthyridine derivatives in medicinal chemistry. For instance, researchers have reported on the synthesis and biological evaluation of several naphthyridine-based compounds that exhibit inhibitory activity against specific enzymes involved in disease pathways. These findings underscore the significance of this class of molecules in developing new therapeutic strategies. The structural features of 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoic acid, with its combined naphthyridine and propanoic acid components, position it as a promising candidate for further exploration.
The pharmacological potential of this compound has not gone unnoticed by the scientific community. Several groups have initiated studies to evaluate its interactions with biological targets and assess its efficacy in preclinical models. Preliminary results suggest that derivatives of this compound may exhibit desirable pharmacological properties suitable for therapeutic applications. These early findings are encouraging and warrant further investigation into the full spectrum of its biological activities.
The synthesis of 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoic acid presents an interesting challenge due to the complexity of the naphthyridine core. However, advances in synthetic methodologies have made it increasingly feasible to construct such molecules with high precision and yield. Techniques such as multi-step organic synthesis and catalytic transformations have been employed to develop efficient routes for producing this compound. These synthetic advancements are crucial for enabling further exploration of its pharmacological potential.
In conclusion,3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanoic acid (CAS No. 658712-81-3) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential biological activities. The combination of a tetrahydro-1,8-naphthyridine core with a propanoic acid moiety offers a versatile platform for drug discovery and development. As research continues to uncover new applications for this class of compounds,3-(5,6,7,8-Tetrahydro-l,8-naph thy ridin -2 -yI) propanoic aci d is poised to play an important role in shaping future therapeutic strategies.
658712-81-3 (3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanoic acid) Related Products
- 500024-77-1((Z)-3-chloro-2-fluoro-N'-hydroxybenzene-1-carboximidamide)
- 2413846-63-4(rac-tert-butyl N-cyclopropyl-N-(3R,4S)-4-hydroxyoxolan-3-ylcarbamate)
- 57118-65-7(2-propyl-1H-Imidazole-5-ethanamine)
- 2137692-38-5(2,2-Dibromo-2-fluoro-1-(3-methoxyphenyl)ethanol)
- 1795086-74-6(2H-Pyran-2-one, 6-methyl-4-[[1-[[6-(trifluoromethyl)-3-pyridinyl]carbonyl]-3-azetidinyl]oxy]-)
- 194093-18-0(Quinoline, 4,7-dichloro-6-fluoro-)
- 1261560-09-1(2,5-Bis(3-(trifluoromethoxy)phenyl)isonicotinonitrile)
- 2034608-12-1(N-(diphenylmethyl)-4-(1,3-thiazol-2-yloxy)benzamide)
- 2138039-66-2(4-ethyl-1-(iodomethyl)-1-(pentan-2-yloxy)cyclohexane)
- 367521-07-1(5-Amino-2,4-dibromophenol)
